1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-fluorophenyl)sulfonylpiperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound features a benzodioxole moiety, which is known for its biological activity, particularly in pharmacological applications. The presence of a fluorophenyl group and a sulfonyl group enhances its potential as a therapeutic agent.
The compound can be synthesized through various chemical methods, often involving piperazine as a core structure. It has been referenced in scientific literature and patents concerning its synthesis and potential applications in medicinal chemistry.
1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-fluorophenyl)sulfonylpiperazine is classified as:
The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-fluorophenyl)sulfonylpiperazine typically involves the following steps:
The reaction conditions may include:
The molecular formula of 1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-fluorophenyl)sulfonylpiperazine is with a molecular weight of approximately 358.43 g/mol. The structural representation includes:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.43 g/mol |
| IUPAC Name | 1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-fluorophenyl)sulfonylpiperazine |
| SMILES | CCOC1=CC2=C(C=C1OCO2)C(=O)N(CCN2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3C)OC)C)F |
1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-fluorophenyl)sulfonylpiperazine can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-fluorophenyl)sulfonylpiperazine involves interaction with specific molecular targets within biological systems:
The compound is expected to exhibit the following physical properties:
Key chemical properties include:
1-(1,3-Benzodioxol-5-ylmethyl)-4-(3-fluorophenyl)sulfonylpiperazine has several potential applications:
Utilized in the development of new pharmaceuticals and as a building block in organic synthesis for more complex molecules.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2